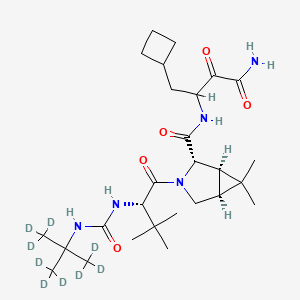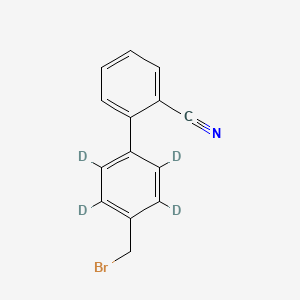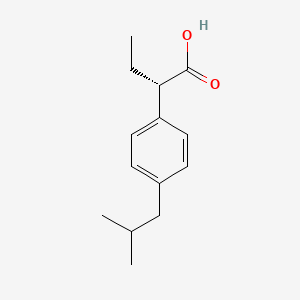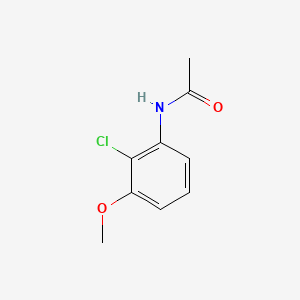
6-氰基吡啶-3-磺酰氯
概述
描述
6-Cyanopyridine-3-sulfonyl chloride is a chemical compound with the molecular formula C6H3ClN2O2S . It is used in various chemical reactions and has been mentioned in several scientific papers .
Synthesis Analysis
The synthesis of 6-Cyanopyridine-3-sulfonyl chloride has been discussed in several studies . For instance, one study reported a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular structure of 6-Cyanopyridine-3-sulfonyl chloride can be analyzed using various spectroscopic techniques such as IR, 1H-, 13C-NMR as well as mass spectrometry .Chemical Reactions Analysis
The chemical reactions involving 6-Cyanopyridine-3-sulfonyl chloride have been studied in several papers . For example, one study reported a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Cyanopyridine-3-sulfonyl chloride can be found in various databases such as PubChem .科学研究应用
磺酰氯和磺酰胺的合成: 3-氰基吡啶-2-磺酰氯已通过氧化氯化合成,并用于制备 N-取代磺酰胺。这些化合物在化学合成和药物开发中具有价值 (Dmitrieva 等人,2009 年)。
催化间位磺化: 已经报道了使用磺酰氯对 2-苯基吡啶进行钌催化的间位磺化。此过程在涉及螯合辅助环金属化的反应中提供了独特的区域选择性 (Saidi 等人,2011 年)。
可见光诱导的磺酰化/环化: 已经开发出一种使用简单磺酰氯的可见光诱导的乙烯基叠氮化物磺酰化/环化方法。此过程对于在温和条件下构建 C-S 键和形成 C-N 键是有效的 (Mao 等人,2018 年)。
与叔胺的氧化反应: 2-氨基吡啶-3-磺酰氯在空气存在下与叔胺反应生成磺酰乙烯胺。这证明了 2-氨基吡啶-3-磺酰氯在促进需氧氧化和亲电捕获中的双重作用 (Wei 等人,2016 年)。
磺酰胺衍生物的合成: 合成了含有吡唑-1-基-哒嗪结构的磺酰胺衍生物。这些在寻找具有生物活性的新物质时很重要,尤其是作为人碳酸酐酶的抑制剂 (Komshina 等人,2020 年)。
绿色快速离子液体合成: 1-磺基吡啶氯化物被用作可回收的离子液体,用于合成稠合的 3,4-二氢嘧啶-2(1H)-酮和硫酮。此方法突出了其作为有机合成中环保高效催化剂的潜力 (Velpula 等人,2015 年)。
可见光引发区域选择性磺酰化/环化: 已经开发出一种使用生物质衍生的绿色溶剂和磺酰氯的可见光引发区域选择性磺酰化/环化 1,6-烯炔的过程。此方法以其生态友好性和实用性而著称 (Meng 等人,2020 年)。
Pb(II) 离子的萃取: 已证明双磺酰胺配体在与 2,2'-联吡啶结合使用时可有效从水中萃取 Pb(II)。此应用在环境化学和重金属萃取中具有重要意义 (Kavallieratos 等人,2005 年)。
抗癌和抗结核活性: 已经合成了查耳酮-磺酰胺杂化物,并显示出显着的抗癌和抗结核活性。这项研究突出了这些化合物在制药应用中的潜力 (Castaño 等人,2019 年)。
噁唑烷-2-酮的固相合成: 聚合物负载的磺酰氯已用于二取代 1,3-噁唑烷-2-酮的固相合成。此方法对于制备具有抗菌活性的化合物很重要 (Holte 等人,1998 年)。
作用机制
Target of Action
Sulfonyl chlorides are generally known to react with amines, alcohols, and phenols to form sulfonamides, sulfonic esters, and sulfonic acids respectively .
Mode of Action
The mode of action of 6-Cyanopyridine-3-sulfonyl chloride is likely to involve electrophilic aromatic substitution . In this process, the sulfonyl chloride group acts as an electrophile, reacting with nucleophilic sites on the target molecule. The reaction typically involves the formation of a cationic intermediate, followed by deprotonation to regenerate the aromatic system .
Biochemical Pathways
It’s worth noting that the compound could potentially be involved in suzuki-miyaura coupling reactions, which are widely used in organic synthesis .
Pharmacokinetics
The compound’s physical properties, such as its molecular weight of 20262 and its solid state at room temperature , may influence its bioavailability.
Result of Action
The compound’s reactivity suggests that it could potentially form covalent bonds with biological molecules, altering their structure and function .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 6-Cyanopyridine-3-sulfonyl chloride. For instance, the compound is recommended to be stored in an inert atmosphere at 2-8°C , suggesting that it may be sensitive to oxygen, moisture, and temperature. Furthermore, the compound is classified as hazardous, indicating that safety precautions should be taken during its handling and disposal .
安全和危害
未来方向
The future directions of research involving 6-Cyanopyridine-3-sulfonyl chloride could involve its use in the synthesis of new compounds with potential biological activities . For instance, one study suggested that the synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons could facilitate the development of pyridine-based novel antibiotic/drug design in the near future .
属性
IUPAC Name |
6-cyanopyridine-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2O2S/c7-12(10,11)6-2-1-5(3-8)9-4-6/h1-2,4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIOYFAYYJPORLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1S(=O)(=O)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20677632 | |
| Record name | 6-Cyanopyridine-3-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20677632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
928139-31-5 | |
| Record name | 6-Cyano-3-pyridinesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=928139-31-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Cyanopyridine-3-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20677632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-cyanopyridine-3-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










